molecular formula C29H49IOS2 B12744036 3-beta-Iodo-6,6-ethylene-alpha-sulfinyl-beta-thio-5-alpha-cholestane CAS No. 133331-36-9

3-beta-Iodo-6,6-ethylene-alpha-sulfinyl-beta-thio-5-alpha-cholestane

Cat. No.: B12744036
CAS No.: 133331-36-9
M. Wt: 604.7 g/mol
InChI Key: LSSLSBIZVIBQQG-LVFTYFEDSA-N
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Description

3-beta-Iodo-6,6-ethylene-alpha-sulfinyl-beta-thio-5-alpha-cholestane is a complex organic compound characterized by its unique structure, which includes multiple rings and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-beta-Iodo-6,6-ethylene-alpha-sulfinyl-beta-thio-5-alpha-cholestane involves multiple steps, including the introduction of iodine, ethylene, sulfinyl, and thio groups to a cholestane backbone. The specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving the desired product. Detailed synthetic routes are often proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include purification steps such as recrystallization, distillation, or chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

3-beta-Iodo-6,6-ethylene-alpha-sulfinyl-beta-thio-5-alpha-cholestane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., thiols). Reaction conditions such as temperature, pH, and solvent choice are critical for controlling the reaction pathways and products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

3-beta-Iodo-6,6-ethylene-alpha-sulfinyl-beta-thio-5-alpha-cholestane has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 3-beta-Iodo-6,6-ethylene-alpha-sulfinyl-beta-thio-5-alpha-cholestane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its intricate structure, which imparts unique chemical and physical properties. This makes it particularly valuable for specialized applications in scientific research and industry .

Properties

CAS No.

133331-36-9

Molecular Formula

C29H49IOS2

Molecular Weight

604.7 g/mol

IUPAC Name

(3S,5S,8S,9S,10R,13R,14S,17R)-3-iodo-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]spiro[1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-6,2'-1,3-dithiolane] 1'-oxide

InChI

InChI=1S/C29H49IOS2/c1-19(2)7-6-8-20(3)23-9-10-24-22-18-29(32-15-16-33(29)31)26-17-21(30)11-13-28(26,5)25(22)12-14-27(23,24)4/h19-26H,6-18H2,1-5H3/t20-,21+,22+,23-,24+,25+,26+,27-,28-,29?,33?/m1/s1

InChI Key

LSSLSBIZVIBQQG-LVFTYFEDSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC4([C@@H]5[C@@]3(CC[C@@H](C5)I)C)SCCS4=O)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC4(C5C3(CCC(C5)I)C)SCCS4=O)C

Origin of Product

United States

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